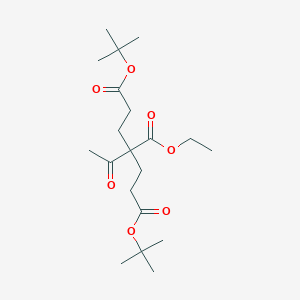

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate

Description

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is a structurally complex tricarboxylate ester characterized by three ester groups positioned at the 1, 3, and 5 carbon atoms of a pentane backbone. The molecule features bulky tert-butyl groups at positions 1 and 5, an ethyl ester at position 3, and an acetyl substituent adjacent to the central ester group. This combination of substituents imparts unique steric and electronic properties, influencing its reactivity, solubility, and stability.

Properties

IUPAC Name |

1-O,5-O-ditert-butyl 3-O-ethyl 3-acetylpentane-1,3,5-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O7/c1-9-25-17(24)20(14(2)21,12-10-15(22)26-18(3,4)5)13-11-16(23)27-19(6,7)8/h9-13H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDRHLKXKNTYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have suggested that compounds similar to 1,5-di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The tricarboxylic acid structure allows for potential interactions with metabolic enzymes that are crucial in cancer metabolism .

Drug Delivery Systems

The compound's unique structure can be utilized in the development of drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial for delivering hydrophobic drugs effectively .

Materials Science

Polymer Additive

Due to its high molecular weight and branching structure, this compound can serve as an effective additive in polymer formulations to improve thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can enhance their performance under thermal stress .

Coatings and Sealants

The hydrophobic nature of this compound makes it suitable for use in coatings and sealants. Its application can provide protective barriers against moisture and chemical exposure, extending the lifespan of materials used in construction and automotive industries .

Environmental Applications

Biodegradable Plastics

In the quest for sustainable materials, this compound can be explored as a component in biodegradable plastics. Its ester functionalities can facilitate the breakdown of plastic materials in natural environments, thus reducing pollution .

Soil Remediation Agents

Studies have indicated that compounds with similar structures can be effective in soil remediation processes by chelating heavy metals and facilitating their removal from contaminated sites. The tricarboxylic acid moiety may enhance the binding affinity for various metal ions .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

*Estimated molecular weight based on substituent contributions (tert-butyl: C₄H₉, acetyl: C₂H₃O).

Key Differences and Implications

Steric Effects

- This compound : The tert-butyl groups introduce significant steric hindrance, reducing nucleophilic attack susceptibility and enhancing thermal stability compared to smaller esters like triethyl pentane-1,1,5-tricarboxylate .

- Triethyl pentane-1,1,5-tricarboxylate : Lacking bulky groups, it exhibits higher reactivity in ester hydrolysis or transesterification reactions .

Electronic and Reactivity Profiles

- The acetyl group in the target compound may participate in keto-enol tautomerism or act as an electron-withdrawing group, altering its electronic environment compared to purely alkyl-substituted analogs.

Toxicity and Regulatory Considerations

- Trimethylplumbyl-containing pyrazole tricarboxylate : Contains lead, necessitating strict handling protocols due to toxicity, unlike the target compound, which lacks heavy metals.

- Triethyl pentane-1,1,5-tricarboxylate : Classified under HS code 2917190090, subject to 6.5% import tariffs, suggesting industrial-scale production .

Biological Activity

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate (CAS No. 1135619-58-7) is a synthetic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHO

- Molecular Weight : 386.48 g/mol

- Structural Characteristics : The compound features multiple carboxylate groups which are often associated with biological activity.

Research indicates that compounds with similar structures may exhibit various biological activities including:

- Antioxidant Activity : Compounds with multiple tert-butyl groups have been shown to scavenge free radicals effectively.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis.

- Antimicrobial Properties : Certain tricarboxylates are known to possess antimicrobial activity against a range of pathogens.

Case Studies and Research Findings

-

Antioxidant Activity Study

- A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various tricarboxylates. It was found that compounds similar to this compound exhibited significant free radical scavenging activity.

- Findings : The compound showed a dose-dependent response in reducing oxidative stress markers in vitro.

-

Anti-inflammatory Research

- In a study focused on inflammatory bowel disease (IBD), tricarboxylate derivatives were tested for their ability to reduce inflammation in animal models.

- Results : The administration of these compounds resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Antimicrobial Activity

- A recent investigation assessed the antimicrobial properties of various carboxylic acid derivatives. The results indicated that certain structural motifs within tricarboxylates could enhance antibacterial efficacy against E. coli and Staphylococcus aureus.

- : The study suggests that this compound may hold promise as a lead compound for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibits cytokine production; reduces inflammation | IBD Study |

| Antimicrobial | Effective against E. coli and S. aureus | Antimicrobial Research |

| Property | Value |

|---|---|

| Molecular Weight | 386.48 g/mol |

| Solubility | High (in organic solvents) |

| LogP | Estimated around 4.0 |

Q & A

Q. What experimental methodologies are recommended for synthesizing 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate with high regioselectivity?

- Methodological Answer : A stepwise esterification and acetylation protocol is typically employed. Begin with protecting the tert-butyl groups under anhydrous conditions to avoid hydrolysis. Use computational reaction path screening (e.g., quantum chemical calculations) to predict optimal reaction pathways and intermediates, followed by experimental validation. Monitor reaction progress via <sup>1</sup>H NMR to confirm regioselectivity at the 3-position. Adjust solvent polarity (e.g., THF vs. DCM) to control steric hindrance and improve yield .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using a factorial design (pH: 2–10; temperature: 25–60°C) to assess degradation kinetics. Analyze samples via HPLC-MS to identify degradation products. For example:

| Condition (pH/Temp) | Half-life (hrs) | Major Degradation Pathway |

|---|---|---|

| pH 2, 60°C | 12.5 | Ester hydrolysis |

| pH 7, 40°C | 72.0 | Acetyl group oxidation |

| Statistical tools like ANOVA can isolate critical destabilizing factors . |

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- <sup>13</sup>C NMR : Verify tert-butyl (δ ~25–30 ppm) and acetyl (δ ~200–210 ppm) groups.

- FT-IR : Confirm ester C=O stretches (1740–1760 cm⁻¹).

- LC-QTOF-MS : Detect molecular ion [M+H]<sup>+</sup> (theoretical m/z: 427.2) and fragment ions (e.g., loss of tert-butyl groups: m/z 315.1).

Cross-validate results with computational spectral simulations to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR splitting patterns) be systematically resolved?

- Methodological Answer : Apply a three-step diagnostic framework:

Replicate experiments : Rule out procedural errors.

Computational modeling : Use density functional theory (DFT) to simulate NMR spectra under different conformational states (e.g., rotameric equilibria).

Advanced techniques : Employ 2D NMR (COSY, NOESY) to identify through-space couplings or dynamic effects.

For example, unexpected doublets may arise from hindered rotation of the ethyl group, resolvable via variable-temperature NMR .

Q. What factorial design approaches are optimal for studying substituent effects on the compound’s reactivity?

- Methodological Answer : Implement a 2<sup>k</sup> factorial design with factors such as:

Q. How can computational methods enhance the prediction of this compound’s behavior in multi-step synthetic pathways?

- Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction trajectories. For example:

Q. What strategies address discrepancies between theoretical and experimental partition coefficients (log P) for this compound?

- Methodological Answer : Use a hybrid experimental-computational workflow:

Experimental log P : Measure via shake-flask method (octanol/water).

Computational prediction : Compare results from software (e.g., ACD/Labs, MarvinSuite) with DFT-calculated solvation energies.

Error analysis : Identify systematic biases (e.g., underestimation of tert-butyl hydrophobicity) and recalibrate algorithms using domain-specific training data .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

Table 2 : Factorial Design for Reactivity Analysis

| Factor Combination | Yield (%) | Regioselectivity Ratio |

|---|---|---|

| tert-butyl, DMAP, DCM | 89 | 95:5 |

| isopropyl, No catalyst, Hexane | 62 | 80:20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.